TYR-C-PEPTIDE HUMAN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

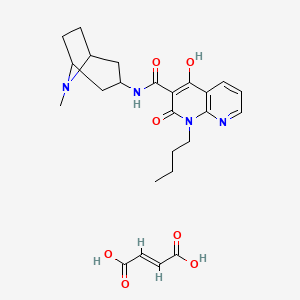

TYR-C-Peptide is derived from genetically modified Arg32Tyr human pro-insulin mutants by trypsin and carboxypeptidase B codigestion . It plays a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .

Synthesis Analysis

Peptides are synthesized through two major strategies: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). SPPS is generally preferred because it does not require column purification after each step . The TYR-C-Peptide is derived from genetically modified Arg32Tyr human pro-insulin mutants by trypsin and carboxypeptidase B codigestion .Molecular Structure Analysis

The molecular structure of TYR-C-Peptide is complex and detailed analysis is ongoing. Current research has established an expression and purification protocol suitable for the crystal structure determination of human TYR .Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .Physical And Chemical Properties Analysis

The physical and chemical properties of TYR-C-Peptide are complex and detailed analysis is ongoing. Current research has established an expression and purification protocol suitable for the crystal structure determination of human TYR .Mecanismo De Acción

Peptides function in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin). They also play a role in endocrine signaling and can act as a growth factor . The TYR-C-Peptide is derived from genetically modified Arg32Tyr human pro-insulin mutants by trypsin and carboxypeptidase B codigestion .

Direcciones Futuras

The field of peptide and protein selective modification at tyrosine residues is rapidly growing. Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . This holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

Propiedades

Número CAS |

139532-11-9 |

|---|---|

Fórmula molecular |

C162H268N50O54 |

Peso molecular |

3780.16 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)